Tert-butyl 5-cyano-3,4-dihydro-2(1h)-isoquinolinecarboxylate
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Overview
Description
Tert-butyl 5-cyano-3,4-dihydro-2(1h)-isoquinolinecarboxylate is a chemical compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a tert-butyl ester group, a cyano group, and a dihydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-cyano-3,4-dihydro-2(1h)-isoquinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-cyano-3,4-dihydro-2(1h)-isoquinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-cyano-3,4-dihydro-2(1h)-isoquinolinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-cyano-3,4-dihydro-2(1h)-isoquinolinecarboxylate involves its interaction with specific molecular targets and pathways. The cyano group and ester group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-cyano-3,4-dihydro-2(1h)-quinolinecarboxylate: Similar structure but with a quinoline core.
Tert-butyl 5-cyano-3,4-dihydro-2(1h)-isoquinolinecarboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
Uniqueness
Tert-butyl 5-cyano-3,4-dihydro-2(1h)-isoquinolinecarboxylate is unique due to its specific combination of functional groups and its dihydroisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H18N2O2 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
tert-butyl 5-cyano-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-8-7-13-11(9-16)5-4-6-12(13)10-17/h4-6H,7-8,10H2,1-3H3 |
InChI Key |
WAIUZEOVPSAOEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2C#N |
Origin of Product |
United States |
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